

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Pandamarilactonine B

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Compound of Interest

Compound Name: Pandamarilactonine B

Cat. No.: B1156770

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Introduction

Pandamarilactonine B is a pyrrolidine-type alkaloid isolated from the leaves of *Pandanus amaryllifolius*, a plant widely used in Southeast Asian cuisine and traditional medicine.^{[1][2]} Preliminary studies have investigated the antimicrobial properties of alkaloids from this plant, including **Pandamarilactonine B**. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Pandamarilactonine B** against various bacterial strains. The MIC is a critical parameter in the assessment of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The protocol described herein is based on the widely accepted broth microdilution method.

Principle

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent. The assay involves preparing a series of twofold dilutions of the test compound (**Pandamarilactonine B**) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Data Presentation

The following table summarizes the reported MIC values for **Pandamarilactonine B** against three common bacterial strains from a study by Laluces et al. (2015). This table serves as a template for presenting experimental findings.

Microorganism	Strain	MIC (µg/mL)	Reference
Staphylococcus aureus	ATCC 25923	>500	[3]
Escherichia coli	ATCC 25922	>500	[3]
Pseudomonas aeruginosa	ATCC 27853	500	[3]

Experimental Protocol

Materials and Reagents

- **Pandamarilactonine B** (of known purity)
- Dimethyl sulfoxide (DMSO, sterile)
- Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
- Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
- Sterile 96-well microtiter plates
- Sterile reservoir basins
- Multichannel pipette
- Spectrophotometer
- Incubator (37°C)

- Sterile saline (0.85% NaCl)
- Resazurin sodium salt (optional, for viability indication)

Procedure

1. Preparation of **Pandamarilactonine B** Stock Solution:

- Accurately weigh a known amount of **Pandamarilactonine B**.
- Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
- Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the serial dilutions. Note that the final concentration of DMSO in the wells should be kept low (typically $\leq 1\%$) to avoid inhibiting bacterial growth.

2. Preparation of Bacterial Inoculum:

- From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
- Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
- Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

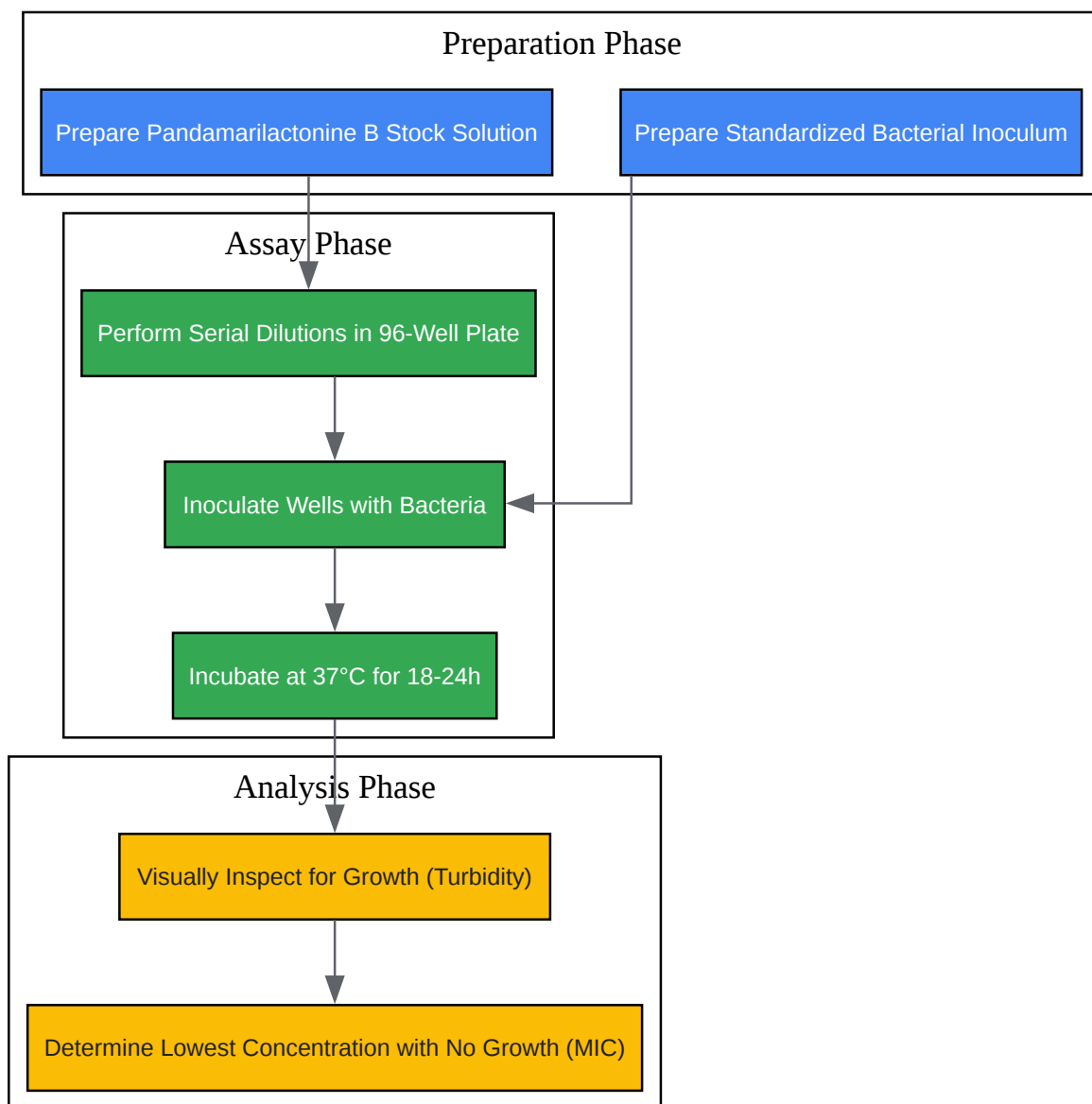
- Dispense 100 μ L of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
- Add 200 μ L of the starting concentration of **Pandamarilactonine B** (prepared in CAMHB) to well 1.

- Perform a twofold serial dilution by transferring 100 μ L from well 1 to well 2. Mix well by pipetting up and down.
- Continue this serial dilution process from well 2 to well 10. Discard 100 μ L from well 10.
- Well 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum).
- Well 12 will serve as the sterility control (containing only CAMHB).
- Add 100 μ L of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 μ L.
- Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

- Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of **Pandamarilactonine B** at which there is no visible growth (i.e., the well is clear).
- Optionally, 20 μ L of resazurin solution (0.015% w/v) can be added to each well and the plate incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration at which the blue color is retained.

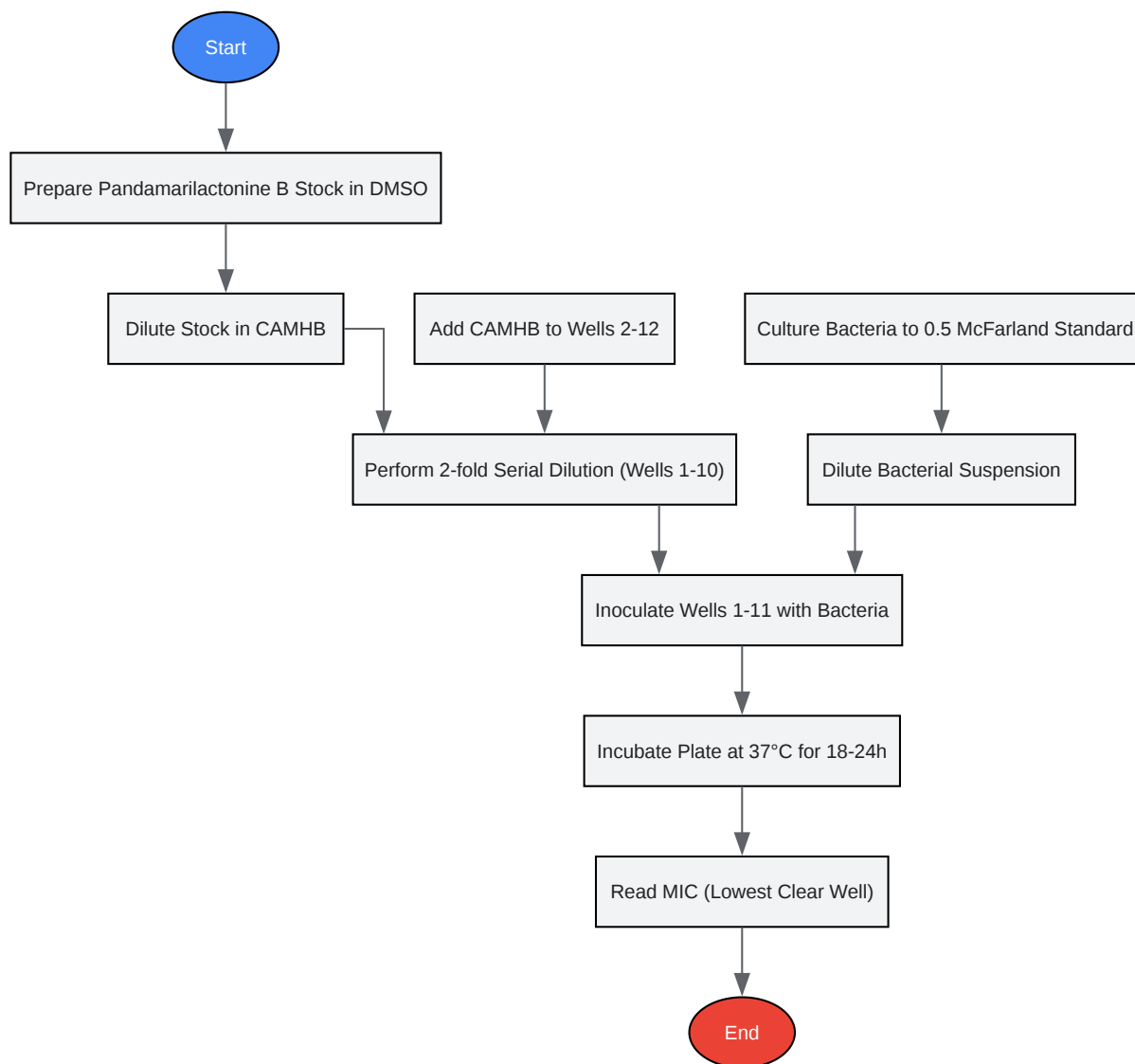
Logical Workflow for MIC Determination



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Caption: Logical workflow for the determination of Minimum Inhibitory Concentration (MIC).

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the broth microdilution assay.

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